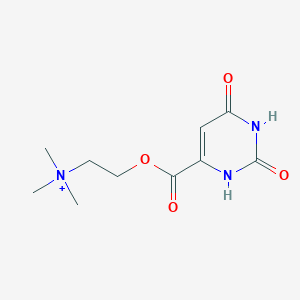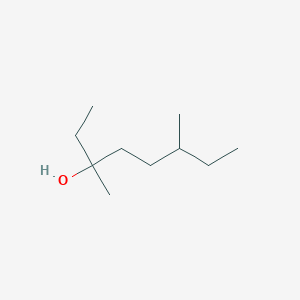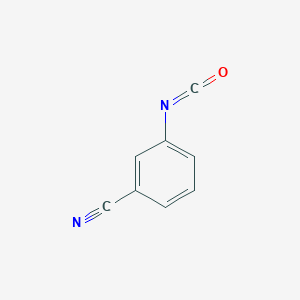
Propan-2-yl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl octadec-9-enoate, also known as isopropyl oleate, is an ester derived from oleic acid and isopropanol. It is a colorless to pale yellow liquid with a mild odor. This compound is commonly used in various industrial applications due to its excellent emollient properties and its ability to act as a solvent and lubricant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl octadec-9-enoate typically involves the esterification of oleic acid with isopropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and isopropanol into the reactor, along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to optimize the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Reduction: The corresponding alcohol, isopropanol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propan-2-yl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations, particularly in topical applications due to its emollient properties.
Industry: Widely used in cosmetics, personal care products, and lubricants.
Mecanismo De Acción
The mechanism of action of Propan-2-yl octadec-9-enoate primarily involves its interaction with lipid membranes. It acts as an emollient by forming a protective barrier on the skin, which helps to retain moisture. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Octadecenoic acid, methyl ester:
9-Octadecenoic acid, ethyl ester:
Uniqueness
Propan-2-yl octadec-9-enoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its isopropyl group provides better solubility and emollient properties compared to its methyl and ethyl counterparts .
Propiedades
Número CAS |
17364-07-7 |
|---|---|
Fórmula molecular |
C21H40O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |
Clave InChI |
PZQSQRCNMZGWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
| 112-11-8 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)











